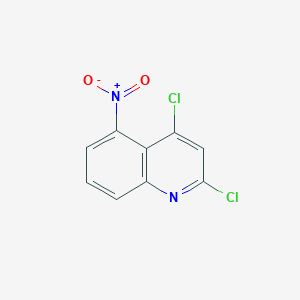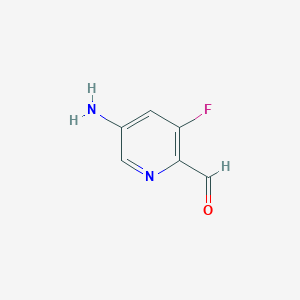![molecular formula C12H4Br2S4 B15231727 3,3'-Dibromo-2,2'-bithieno[3,2-b]thiophene](/img/structure/B15231727.png)
3,3'-Dibromo-2,2'-bithieno[3,2-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene is an organic compound with the molecular formula C12H4Br2S4. It is a derivative of bithieno[3,2-b]thiophene, where two bromine atoms are substituted at the 3 and 3’ positions. This compound is of significant interest in the field of organic electronics due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene typically involves the bromination of 2,2’-bithieno[3,2-b]thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts are typically used in Suzuki or Stille coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biaryl or heteroaryl compounds .
Scientific Research Applications
3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene has several applications in scientific research, particularly in the field of organic electronics. It is used in the design and synthesis of optoelectronic devices, including:
Organic Solar Cells: It serves as a building block for the active layer in organic photovoltaic cells.
Thin Film Transistors: It is used in the fabrication of organic thin film transistors due to its high charge mobility.
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors.
Mechanism of Action
The mechanism by which 3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and the conjugated thiophene rings contribute to its high electron affinity and charge mobility. These properties enable efficient charge transport in optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithieno[3,2-b]thiophene: The parent compound without bromine substitution.
3,6-Dibromo-2,2’-bithieno[3,2-b]thiophene: Another brominated derivative with bromine atoms at different positions.
Uniqueness
3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene is unique due to the specific positioning of the bromine atoms, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring high charge mobility and stability .
Properties
Molecular Formula |
C12H4Br2S4 |
|---|---|
Molecular Weight |
436.2 g/mol |
IUPAC Name |
6-bromo-5-(6-bromothieno[3,2-b]thiophen-5-yl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C12H4Br2S4/c13-7-9-5(1-3-15-9)17-11(7)12-8(14)10-6(18-12)2-4-16-10/h1-4H |
InChI Key |
WGJQKMHUVAQDRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC(=C2Br)C3=C(C4=C(S3)C=CS4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)

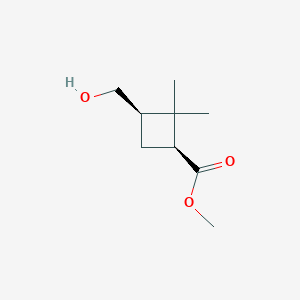
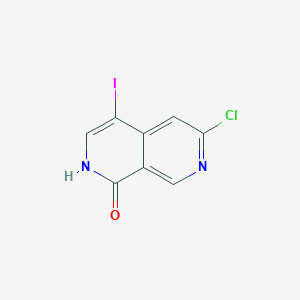
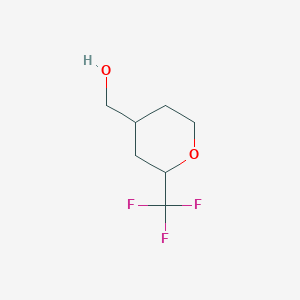
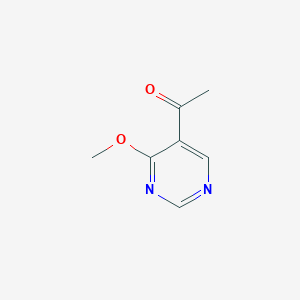
![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)
![6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231704.png)
